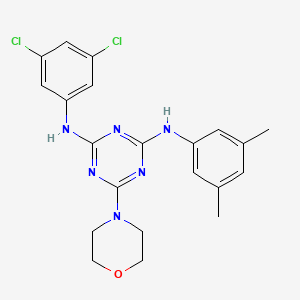
N2-(3,5-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(3,5-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H22Cl2N6O and its molecular weight is 445.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(3,5-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. This class is recognized for its diverse biological activities, particularly in anticancer research. The compound under discussion has shown promise in various studies for its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two aromatic rings substituted with dichloro and dimethyl groups and a morpholino moiety that enhances its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines.
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of triple-negative breast cancer cells (MDA-MB231) at concentrations as low as 0.06 μM . This selective inhibition suggests a potential for targeted cancer therapies.
- Mechanism of Action : The compound appears to interfere with key signaling pathways involved in cell proliferation and survival. Specifically, it has been linked to the inhibition of the PI3K/Akt pathway, which is crucial for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of triazine derivatives indicates that modifications on the phenyl rings significantly influence their biological activity. For instance:
- Substituents : The presence of electron-donating groups (like methoxy or dimethylamino) on one phenyl ring enhances activity against cancer cells .
- Positioning of Substituents : The position of substituents on the aromatic rings also plays a critical role; para-substituted phenyls have shown better activity compared to ortho-substituted ones.
Data Tables
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| Compound 73 | MDA-MB231 | 0.06 | PI3K/Akt inhibition |
| Compound 101 | MDA-MB231 | 0.08 | PI3K/Akt inhibition |
| Compound 70 | SKBR-3 | 0.10 | PI3K/Akt inhibition |
Case Studies
- In Vivo Efficacy : A study demonstrated the antitumor efficacy of this compound in xenograft models where it was administered intravenously. Results showed a significant reduction in tumor size compared to control groups .
- Selectivity Against Non-Cancerous Cells : In contrast to its effects on cancer cells, this compound exhibited minimal toxicity towards non-cancerous MCF-10A breast cell lines at similar concentrations .
特性
IUPAC Name |
2-N-(3,5-dichlorophenyl)-4-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-13-7-14(2)9-17(8-13)24-19-26-20(25-18-11-15(22)10-16(23)12-18)28-21(27-19)29-3-5-30-6-4-29/h7-12H,3-6H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDPDWUKAVSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














